![molecular formula C21H12INO3 B5085705 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide](/img/structure/B5085705.png)
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies as a potential anti-cancer drug.
Mécanisme D'action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide works by inhibiting Plk1, which is involved in several stages of cell division, including mitosis and cytokinesis. By inhibiting Plk1, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide disrupts the normal progression of cell division, leading to cell death.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an anti-cancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide is its specificity for Plk1, which reduces the risk of off-target effects. However, its potency may also be a limitation, as it requires high concentrations to achieve its anti-cancer effects. In addition, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide. One area of interest is the development of more potent and selective Plk1 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from Plk1 inhibition. Finally, there is interest in combining N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide with other anti-cancer therapies to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide involves several steps, including the reaction of 2-iodobenzamide with 9,10-anthraquinone in the presence of a palladium catalyst, followed by reduction with sodium borohydride. The resulting product is then purified using chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-iodobenzamide has been extensively studied as a potential anti-cancer drug. In preclinical studies, it has shown efficacy against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12INO3/c22-18-8-4-3-7-16(18)21(26)23-12-9-10-15-17(11-12)20(25)14-6-2-1-5-13(14)19(15)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVAQPOTBXIORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.